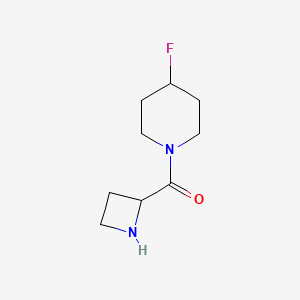

1-(Azetidine-2-carbonyl)-4-fluoropiperidine

Übersicht

Beschreibung

“1-(Azetidine-2-carbonyl)-4-fluoropiperidine” is a chemical compound with the molecular formula C9H14F2N2O . It is related to Azetidine-2-carboxylic acid (Aze), a plant non-protein amino acid homologue of proline . Aze is a heterocyclic, 4 membered ring with nitrogen as its heteroatom (an azetidine), and a carboxylic acid group substituted on one of the ring carbon atoms .

Wissenschaftliche Forschungsanwendungen

Ion Transport in Plants

- Study on Ion Uptake and Release in Barley Roots : Azetidine 2-carbonyl acid, an analog of proline, was used to explore the relationship between protein synthesis and ion transport in barley roots. It was found that this compound does not inhibit protein assembly, but the proteins formed are ineffective as enzymes. Azetidine 2-carbonyl acid significantly inhibited the release of ions to the xylem of excised barley roots and intact plants, though uptake to the root was less affected. This suggests that Azetidine 2-carbonyl acid acts on the process of ion release from the symplast to the xylem rather than on influx at the plasmalemma or vacuolar influx (Pitman et al., 1977).

Synthesis of Functionalized Azetidines

- Stereoselective Synthesis of Azetidin-3-ones : A study detailed a flexible and stereoselective synthesis method for azetidin-3-ones, an isomer of azetidin-2-ones, using gold-catalyzed intermolecular oxidation of alkynes. Azetidin-3-ones, although not found in nature, could serve as versatile substrates for the synthesis of functionalized azetidines, which are significant in the development of new compounds (Ye et al., 2011).

Antibacterial and Anticancer Properties

- Study on Fluoroquinolones Derivatives : Research focused on N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives at the C-7 position of fluoroquinolones. These derivatives showed promising antibacterial activity, particularly compound 6i, which inhibited growth of various Staphylococcus aureus strains and Escherichia coli. Additionally, some compounds displayed significant growth inhibition against breast, colon, and lung carcinoma cell lines, suggesting potential anticancer properties (Rajulu et al., 2014).

Conformational Studies in Biosynthesis

- Proton NMR Analysis of Actinomycin Analogues : High-resolution proton nuclear magnetic resonance was used to study biosynthetic analogues of actinomycin D, which were substituted with azetidine-2-carboxylic acid. This study provided insights into the conformation and dynamics of these analogues, contributing to our understanding of biosynthetic processes and potentially guiding the synthesis of new medicinal compounds (Mirau & Shafer, 1982).

Eigenschaften

IUPAC Name |

azetidin-2-yl-(4-fluoropiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FN2O/c10-7-2-5-12(6-3-7)9(13)8-1-4-11-8/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCJMATBHEVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)N2CCC(CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)

![7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415707.png)

![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)